molecular formula C11H8N2O3S2 B12498717 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 28996-47-6

3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12498717
CAS No.: 28996-47-6
M. Wt: 280.3 g/mol
InChI Key: YMEJCAHPHWEJTH-UHFFFAOYSA-N
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Description

3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidinone ring with a nitrophenyl group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition of their activity. The thiazolidinone ring can also interact with DNA, leading to potential anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of a nitrophenyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

28996-47-6

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

3-methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3

InChI Key

YMEJCAHPHWEJTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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